1-((S)-2-aminopropyl)-1H-indazol-6-ol is a chemical compound known for its unique structure and biological properties. It features an indazole core with a hydroxyl group at the 6-position and an (S)-2-aminopropyl substituent. This compound has garnered attention due to its potent activity as a peripheral 5-HT2 receptor agonist, which is significant in pharmacological applications, particularly in treating ocular hypertension and glaucoma.
AL-34662 acts as an agonist for the 5-HT2A receptor, located primarily in the peripheral tissues of the eye. When it binds to this receptor, it triggers a cascade of cellular events leading to relaxation of the ciliary muscle, which ultimately reduces intraocular pressure, a key factor in glaucoma []. The peripheral selectivity of AL-34662 is believed to be due to its inability to effectively cross the blood-brain barrier, minimizing potential psychoactive side effects [].
-((S)-2-aminopropyl)-1H-indazol-6-ol, also known as AL-34662, is a synthetic molecule with the chemical formula C₁₀H₁₃N₃O. It belongs to the class of indazole derivatives, characterized by a five-membered nitrogen-containing ring fused to a six-membered aromatic ring. The molecule also contains an alcohol group (-OH) and a primary amine group (-NH₂) connected to a three-carbon chain.
1-((S)-2-aminopropyl)-1H-indazol-6-ol acts as a potent agonist for the 5-hydroxytryptamine receptor 2 (5-HT2 receptor), specifically targeting the 5-HT2A subtype. These receptors are widely distributed throughout the body, including the central nervous system, blood vessels, and the eye. 5-HT2 receptor activation can trigger various cellular responses depending on the location. [Source: National Library of Medicine, ""]
The primary area of research for 1-((S)-2-aminopropyl)-1H-indazol-6-ol lies in its potential application for treating glaucoma. Glaucoma is a group of eye diseases that damage the optic nerve, leading to vision loss. One of the key factors contributing to glaucoma is elevated intraocular pressure (IOP). Studies have shown that 1-((S)-2-aminopropyl)-1H-indazol-6-ol can effectively reduce IOP in animal models, suggesting its potential as a therapeutic agent. [Source: ""]
Several existing glaucoma medications work by reducing IOP, but some can have undesirable side effects. Notably, certain drugs targeting 5-HT2 receptors can cause central nervous system effects like hallucinations due to their ability to cross the blood-brain barrier. 1-((S)-2-aminopropyl)-1H-indazol-6-ol, however, appears to be selective for peripheral 5-HT2 receptors, potentially reducing the risk of these central nervous system side effects. [Source: ""]
This compound exhibits significant biological activity, primarily as a peripherally acting 5-HT2 receptor agonist. It has been shown to have:
In vivo studies demonstrated that it effectively lowers intraocular pressure in conscious ocular hypertensive monkeys by approximately 33% (-13 mmHg), suggesting that its mechanism of action is localized rather than centrally mediated .
The synthesis of 1-((S)-2-aminopropyl)-1H-indazol-6-ol typically involves multi-step organic reactions:
Recent advancements in synthesis have employed catalytic methods to improve yields and reduce environmental impact, such as using β-cyclodextrin as a catalyst .
1-((S)-2-aminopropyl)-1H-indazol-6-ol has potential applications in:
Studies indicate that 1-((S)-2-aminopropyl)-1H-indazol-6-ol selectively interacts with the 5-HT2 receptor subtypes, demonstrating high selectivity compared to other serotonergic receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation . Further interaction studies could elucidate its binding affinities and mechanisms at the molecular level.
Several compounds share structural or functional similarities with 1-((S)-2-aminopropyl)-1H-indazol-6-ol. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Alpha-methyltryptamine | Tryptamine derivative | Central nervous system activity |
5-Hydroxytryptamine | Indole derivative with hydroxyl group | Direct serotonergic activity |
1-(2-Aminopropyl)indazole | Similar indazole core | Less selective for 5-HT receptors |
1-(3-Chloropropyl)indazole | Chlorinated variant | Altered pharmacological profile |
The primary uniqueness of 1-((S)-2-aminopropyl)-1H-indazol-6-ol lies in its potent peripheral action and selectivity for the 5-HT2 receptor subtype, which distinguishes it from other compounds that may exhibit broader or central nervous system activities. Its specific structural features contribute to its efficacy and potential therapeutic applications in ocular conditions.
The discovery of AL-34662 emerged from efforts to develop peripherally acting 5-HT₂ receptor agonists for ocular hypertension and glaucoma. Early tryptamine-based agonists faced challenges such as poor stability and CNS penetration, leading to undesired psychedelic effects. AL-34662, first reported in the mid-2000s, addressed these limitations through structural optimization:
Indazole derivatives are prized for their versatility in drug design. Key attributes include:
AL-34662’s development was driven by:
Current research focuses on:
The compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol represents a sophisticated molecular architecture that combines the indazole heterocyclic scaffold with strategically positioned functional groups to achieve selective biological activity [1] [2] [3]. The indazole core structure, consisting of a fused benzene and pyrazole ring system with the molecular formula C₁₀H₁₃N₃O, provides the fundamental pharmacophore necessary for serotonin receptor recognition [4] [7] [12].
The structural motif incorporates several critical elements that contribute to its biological relevance. The indazole nucleus serves as the primary binding scaffold, with the 6-hydroxyl substituent providing essential hydrogen bonding capabilities for receptor interaction [7] [8]. The (S)-2-aminopropyl side chain at the N1 position introduces both stereochemical specificity and optimal spatial orientation for receptor binding [4] [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₃N₃O | [1] [2] [3] |
Molecular Weight | 191.23 g/mol | [1] [2] [3] |
CAS Number | 210580-75-9 | [3] |
PubChem CID | 135453290 | [1] |
Melting Point | 170-172 °C | [3] |
Boiling Point (Predicted) | 372.8±22.0 °C | [3] |
Density (Predicted) | 1.31±0.1 g/cm³ | [3] |
pKa (Predicted) | 9.30±0.40 | [3] |
The hydroxyl group at position 6 of the indazole ring is particularly significant as it enables the formation of crucial hydrogen bonds with receptor binding sites [7]. This structural feature distinguishes the compound from other indazole derivatives and contributes to its unique pharmacological profile [12]. The aminopropyl chain provides the necessary flexibility and electrostatic interactions required for optimal receptor engagement [8].
Research has demonstrated that the indazole scaffold possesses inherent stability and favorable pharmacokinetic properties compared to earlier tryptamine-based serotonin receptor agonists [7] [12]. The compound exhibits significantly greater solution stability than alpha-methyl-5-hydroxytryptamine, making it more suitable for therapeutic applications [12].
The interaction between 1-((S)-2-aminopropyl)-1H-indazol-6-ol and serotonin 5-HT2 receptors can be understood through established theoretical frameworks of ligand-receptor binding [11] [16]. The compound demonstrates high affinity for multiple 5-HT2 receptor subtypes, with IC₅₀ values of 14.5 nM for 5-HT2A, 8.1 nM for 5-HT2B, and 3.0 nM for 5-HT2C receptors [4] [8].
The receptor occupancy model provides the foundational understanding of how this indazole derivative achieves its biological effects [47]. According to this model, the compound binds to the orthosteric binding site of 5-HT2 receptors through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces [11] [16]. The indazole ring system engages in π-π stacking interactions with aromatic residues in the receptor binding pocket, while the 6-hydroxyl group forms critical hydrogen bonds with specific amino acid residues [14].
Receptor Subtype | Affinity/Activity | Efficacy | Reference |
---|---|---|---|
5-HT2A | IC₅₀ = 14.5 nM | Full agonist (Emax = 89%) | [4] [8] |
5-HT2B | IC₅₀ = 8.1 nM | Agonist | [4] |
5-HT2C | IC₅₀ = 3.0 nM | Agonist | [4] |
5-HT2 (General) | IC₅₀ = 0.8-1.5 nM | EC₅₀ = 42.7 nM | [8] [12] |
The two-state receptor theory further explains the mechanism by which the compound achieves full agonist activity [46]. This model proposes that 5-HT2 receptors exist in equilibrium between inactive and active conformational states [13] [18]. The binding of 1-((S)-2-aminopropyl)-1H-indazol-6-ol stabilizes the active conformation, leading to G protein coupling and subsequent activation of downstream signaling cascades [11] [16].
Molecular recognition theory provides additional insights into the specificity of the compound for 5-HT2 receptors [49]. The complementary structural features between the ligand and receptor binding site enable selective recognition through optimal geometric and electronic complementarity [51]. The (S)-stereochemistry of the aminopropyl chain is particularly crucial for achieving the correct spatial orientation within the receptor binding pocket [8].
The compound exemplifies a successful approach to achieving peripheral selectivity in serotonin receptor agonist design [4] [17]. Theoretical models of blood-brain barrier penetration suggest that the compound's physicochemical properties, including its molecular weight of 191.23 g/mol and predicted pKa of 9.30±0.40, contribute to its limited central nervous system penetration [3] [4].
The peripheral selectivity paradigm is based on the principle that modifying the molecular structure can restrict distribution to specific anatomical compartments while maintaining receptor binding affinity [4] [17]. Unlike centrally active 5-HT2A receptor agonists that produce hallucinogenic effects, this compound was specifically designed to act peripherally, particularly in ocular tissues [4] [7].
Theoretical considerations for peripheral selectivity include molecular size, polarity, and hydrogen bonding capacity [26] [27]. The compound's polar hydroxyl and amino groups increase its hydrophilicity, reducing its ability to cross lipophilic barriers such as the blood-brain barrier [4]. This selective distribution allows the compound to exert therapeutic effects in peripheral tissues without causing central nervous system side effects [4] [8].
The compound demonstrates functional selectivity for peripheral 5-HT2A receptors in ocular tissues, including human ciliary muscle and trabecular meshwork cells [8] [20]. In these tissues, the compound stimulates phosphoinositide turnover with EC₅₀ values of 289 ± 80 nM in human ciliary muscle and 254 ± 50 nM in human trabecular meshwork [8]. This peripheral activity is mediated through Gq/G11 protein coupling and subsequent activation of phospholipase C pathways [11] [20].
Structure-activity relationship studies have revealed critical molecular features that determine the biological activity of indazole-based 5-HT2 receptor agonists [14] [15] [19]. Comparative analysis of structurally related compounds demonstrates that specific substitution patterns on the indazole scaffold significantly influence receptor binding affinity and selectivity [30] [32].
The 6-hydroxyl substitution on the indazole ring represents a key pharmacophore element that enhances binding affinity for 5-HT2 receptors [7] [12]. Removal or modification of this hydroxyl group results in substantial reductions in receptor binding affinity and functional activity [14]. The position of the hydroxyl group is also critical, as substitution at other positions on the indazole ring produces compounds with altered selectivity profiles [5].
The N1-aminopropyl substituent provides optimal binding interactions compared to other alkyl chain lengths or substitution patterns [7] [12]. Studies comparing various chain lengths and substitution patterns have shown that the two-carbon spacer between the indazole nitrogen and the amino group represents the optimal distance for receptor binding [14]. Shorter or longer chain lengths result in decreased affinity and reduced functional activity [12].
Halogen substitution studies, exemplified by compounds such as 1-((S)-2-aminopropyl)-7-chloro-1H-indazol-6-ol, demonstrate how electronic modifications can alter receptor selectivity and binding affinity [5]. The introduction of chlorine at position 7 modifies the electronic distribution of the indazole ring, leading to changes in receptor subtype selectivity [5].
The stereochemistry of the aminopropyl side chain represents a critical determinant of biological activity for this class of compounds [8] [31] [34]. The (S)-enantiomer of 1-((S)-2-aminopropyl)-1H-indazol-6-ol demonstrates significantly higher potency and efficacy compared to its (R)-enantiomer counterpart [8].
Compound | Stereochemistry | Potency | Selectivity | Reference |
---|---|---|---|---|
1-((S)-2-aminopropyl)-1H-indazol-6-ol (AL-34662) | S-enantiomer | High (most potent) | High 5-HT2 selectivity | [7] [8] [12] |
1-((R)-2-aminopropyl)-1H-indazol-6-ol (AL-34707) | R-enantiomer | Lower than S-enantiomer | Reduced selectivity | [8] |
Racemic mixture (AL-34497) | Racemic | Lower than S-enantiomer | Reduced selectivity | [8] |
The stereochemical preference for the (S)-configuration can be explained through molecular modeling studies that demonstrate optimal spatial complementarity between the ligand and receptor binding site [31]. The (S)-enantiomer adopts a conformation that allows for optimal hydrogen bonding interactions between the amino group and specific receptor residues [8].
Comparative pharmacological studies reveal that the (R)-enantiomer and racemic mixture exhibit substantially reduced potency and efficacy in functional assays [8]. The (R)-enantiomer shows decreased ability to stimulate phosphoinositide turnover and calcium mobilization in human ciliary muscle and trabecular meshwork cells compared to the pure (S)-enantiomer [8].
The stereochemical selectivity also influences the compound's peripheral selectivity profile [8]. The (S)-enantiomer demonstrates superior peripheral restriction compared to the (R)-enantiomer, suggesting that stereochemistry influences not only receptor binding but also tissue distribution characteristics [8].
The ocular hypotensive mechanism of 1-((S)-2-aminopropyl)-1H-indazol-6-ol involves multiple theoretical pathways that collectively contribute to intraocular pressure reduction [20] [21] [23]. The primary hypothesis centers on the activation of 5-HT2A receptors in specific ocular tissues, particularly the ciliary muscle and trabecular meshwork [8] [20].
The compound demonstrates potent ocular hypotensive effects in conscious ocular hypertensive cynomolgus monkeys, achieving a 13 mmHg reduction in intraocular pressure (33% decrease) following topical application [7] [8] [12]. This effect appears to be mediated through local mechanisms rather than systemic absorption, supporting the peripheral selectivity hypothesis [7] [8].
Animal Model | Dose | IOP Reduction | Mechanism | Reference |
---|---|---|---|---|
Conscious ocular hypertensive cynomolgus monkeys | 300 μg | -13 mmHg (33%) | Local effect (peripheral) | [7] [8] [12] |
Ocular hypertensive cynomolgus monkeys | Various concentrations | Significant reduction | 5-HT2A receptor mediated | [20] [23] |
Rat eyes (normotensive) | Various concentrations | Significant reduction | 5-HT2 receptor mediated | [20] |
Mechanistic studies suggest that the compound activates 5-HT2A receptors in human ciliary muscle cells, leading to stimulation of phospholipase C and subsequent increases in intracellular calcium concentration [8] [20]. This calcium mobilization triggers smooth muscle contraction patterns that may enhance aqueous humor outflow through conventional drainage pathways [20] [23].
The trabecular meshwork pathway represents another potential mechanism for intraocular pressure reduction [8] [20]. The compound demonstrates high potency in stimulating calcium mobilization in human trabecular meshwork cells with an EC₅₀ of 38 ± 8 nM [8]. This cellular response may lead to morphological changes in trabecular meshwork cells that facilitate aqueous humor drainage [20].
Alternative hypotheses include modulation of aqueous humor production through effects on ciliary epithelium [20] [24]. The presence of 5-HT2 receptors in ciliary epithelial cells suggests that the compound may influence aqueous humor secretion rates, contributing to the overall intraocular pressure reduction [20] [26].
Contemporary theoretical perspectives in indazole pharmacology encompass advanced computational modeling approaches and novel mechanistic insights that expand understanding of this compound class [35] [37] [38]. Molecular docking studies have provided detailed structural insights into the binding interactions between indazole derivatives and their target receptors [37] [39].
Density functional theory calculations have revealed electronic properties of indazole derivatives that correlate with biological activity [35] [38]. These computational studies demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap of indazole compounds influences their receptor binding characteristics and selectivity profiles [38].
Quantitative structure-activity relationship modeling has emerged as a powerful tool for predicting the biological activities of novel indazole derivatives [19] [41]. Two-dimensional and three-dimensional quantitative structure-activity relationship models demonstrate robust predictive accuracy, with correlation coefficients exceeding 0.95 for biological activity prediction [19] [41].
The concept of functional selectivity represents an emerging paradigm in indazole pharmacology [13] [18]. This theoretical framework suggests that different ligands can preferentially activate specific signaling pathways through the same receptor, leading to distinct biological outcomes [16] [18]. For 5-HT2A receptors, functional selectivity may explain how indazole derivatives can achieve therapeutic effects while avoiding unwanted central nervous system activities [13] [16].
Biased agonism theory provides another emerging perspective for understanding indazole pharmacology [13]. This concept proposes that ligands can selectively activate G protein-dependent or β-arrestin-dependent signaling pathways, leading to different physiological responses [13] [18]. The compound may exhibit bias toward specific signaling pathways that mediate ocular hypotensive effects while minimizing pathways associated with central nervous system activation [13].
Systems pharmacology approaches are beginning to elucidate the complex network interactions that mediate indazole derivative effects [17]. These studies reveal that peripheral serotonergic signaling involves bidirectional communication between neurons and immune cells, suggesting that indazole derivatives may have broader physiological effects beyond direct receptor activation [17].
Emerging research in indazole synthesis has focused on green chemistry approaches and transition metal catalysis to improve synthetic efficiency and selectivity [42]. These advances may enable the development of novel indazole derivatives with enhanced therapeutic properties and reduced environmental impact [42].